molecular formula C21H12Cl2FNO3S B302163 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B302163
M. Wt: 448.3 g/mol
InChI Key: RNDJZTAGKVWUHQ-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as compound 1, is a synthetic molecule with potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, anti-diabetic, and anti-cancer properties.

Mechanism of Action

Compound 1 exerts its effects through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1 activates peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1 has been shown to improve glucose uptake and insulin sensitivity in cells, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1 is its potential therapeutic applications in various diseases, including cancer and diabetes. It also has a well-defined mechanism of action, making it a useful tool for studying the role of specific enzymes and signaling pathways in disease. However, one of the limitations of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more water-soluble analogs of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1 to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1 and its potential interactions with other drugs.
Conclusion
Compound 1 is a synthetic molecule with potential therapeutic applications in various diseases, including cancer and diabetes. It exerts its effects through the inhibition of specific enzymes and signaling pathways involved in inflammation, cancer, and glucose metabolism. While it has several advantages, such as its well-defined mechanism of action, it also has limitations, such as its low solubility in water. Future research on 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 1 should focus on its potential therapeutic applications in other diseases, the development of more water-soluble analogs, and the elucidation of its precise mechanisms of action.

Synthesis Methods

Compound 1 was synthesized by a multistep process involving the reaction of 3,4-dichlorobenzaldehyde with 2-furylacetic acid, followed by the reaction of the resulting product with 4-fluorobenzylamine and thiazolidinedione. The final product was obtained after purification and characterization using various spectroscopic techniques, such as NMR and mass spectrometry.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways. It also has anti-diabetic properties by improving insulin sensitivity and glucose uptake in cells.

properties

Product Name

5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H12Cl2FNO3S

Molecular Weight

448.3 g/mol

IUPAC Name

(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H12Cl2FNO3S/c22-16-7-3-13(9-17(16)23)18-8-6-15(28-18)10-19-20(26)25(21(27)29-19)11-12-1-4-14(24)5-2-12/h1-10H,11H2/b19-10-

InChI Key

RNDJZTAGKVWUHQ-GRSHGNNSSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=O)F

SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=O)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=O)F

Origin of Product

United States

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